molecular formula C7H7ClN2O2 B1425700 Methyl 2-(chloromethyl)pyrimidine-5-carboxylate CAS No. 944901-35-3

Methyl 2-(chloromethyl)pyrimidine-5-carboxylate

Cat. No.: B1425700
CAS No.: 944901-35-3
M. Wt: 186.59 g/mol
InChI Key: QJRGBNBQIGARJS-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)pyrimidine-5-carboxylate is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrimidine ring substituted with a chloromethyl group and a carboxylate ester group.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation Reaction: The compound can be synthesized through the chloromethylation of pyrimidine-5-carboxylate. This involves reacting pyrimidine-5-carboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

  • Esterification Reaction: Another method involves the esterification of 2-(chloromethyl)pyrimidine-5-carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.

  • Continuous Process: Some industrial setups may employ a continuous process where the reactants are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, and the reactions are typically carried out in polar solvents.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Methyl 2-(chloromethyl)pyrimidine-5-carboxylate is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Pharmaceuticals: Used in the synthesis of antiviral, antibacterial, and anticancer drugs.

  • Agrochemicals: Employed in the production of pesticides and herbicides.

  • Organic Materials: Utilized in the development of polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For instance, in pharmaceuticals, it may interact with enzymes or receptors to inhibit or activate biological processes. The exact mechanism of action can vary based on the specific use case and the molecular structure of the compound.

Comparison with Similar Compounds

  • Methyl 2-(chloromethyl)benzoate: Similar structure but with a benzene ring instead of pyrimidine.

  • Methyl 2-(chloromethyl)pyridine-5-carboxylate: Similar pyrimidine structure but with a different substituent.

Uniqueness:

  • Pyrimidine Ring: The presence of the pyrimidine ring in methyl 2-(chloromethyl)pyrimidine-5-carboxylate distinguishes it from other compounds and contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

methyl 2-(chloromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRGBNBQIGARJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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